molecular formula C26H24N2O6S B2674069 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-88-9

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2674069
CAS RN: 866813-88-9
M. Wt: 492.55
InChI Key: UASGIRCOEPRYOF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains methoxyphenyl groups, a sulfonyl group, a methyl group, and a quinolinone group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would be involved in reactions typical of its functional groups. For example, the sulfonyl group might undergo hydrolysis, and the methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of methoxy groups would likely make the compound somewhat polar and potentially soluble in some organic solvents .

Scientific Research Applications

Structural and Properties Studies

  • Structural Aspects and Inclusion Compounds : Research has focused on the structural aspects of similar amide-containing isoquinoline derivatives. For example, studies have shown that certain derivatives can form gels or crystalline salts when treated with mineral acids. These compounds also exhibit strong fluorescence emission and have potential applications in materials science due to their unique structural and optical properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Interactions

  • Novel Synthesis Techniques : Innovative methods for synthesizing related compounds have been explored. For instance, microwave-assisted synthesis has been used for creating derivatives with potential enzyme inhibitory activities (Virk et al., 2018).
  • Anti-Tuberculosis Activity : Certain derivatives have shown promise in anti-tuberculosis activity, underscoring their potential in medicinal chemistry (Bai et al., 2011).

Potential in Pharmacology

  • Inhibitors for Methionine Synthase : Some derivatives have been found to inhibit methionine synthase, indicating potential anti-cancer properties. This highlights their relevance in developing new cancer therapies (Elfekki et al., 2014).

Applications in Agriculture

  • Insecticidal Properties : Certain pyridine derivatives related to the compound have demonstrated significant insecticidal activities, suggesting potential use in pest control (Bakhite et al., 2014).

Miscellaneous Applications

  • Cytotoxic Activities : Some sulfonamide derivatives, closely related to the compound, have exhibited cytotoxic activities against various cancer cell lines. This opens up potential applications in developing new chemotherapeutic agents (Ghorab et al., 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-7-12-23-22(13-17)26(30)24(35(31,32)21-10-8-19(33-2)9-11-21)15-28(23)16-25(29)27-18-5-4-6-20(14-18)34-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGIRCOEPRYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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